N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride

Description

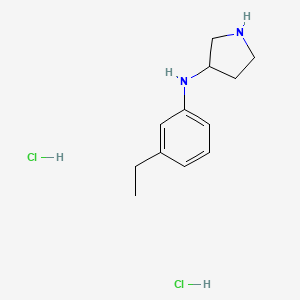

N-(3-ethylphenyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative with a 3-ethylphenyl substituent and a dihydrochloride salt formulation. The dihydrochloride salt enhances solubility, making it suitable for aqueous formulations in preclinical studies .

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

N-(3-ethylphenyl)pyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12;;/h3-5,8,12-14H,2,6-7,9H2,1H3;2*1H |

InChI Key |

NUOPEUMHIVPIOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2CCNC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrrolidin-3-amine

- Pyrrolidin-3-amine can be prepared via catalytic hydrogenation of suitable precursors such as pyrrolidin-2-one derivatives bearing aromatic substituents, as indicated by hydrogenation steps with palladium catalysts in methanol under ambient conditions.

- Alternative synthetic routes involve protection/deprotection strategies using carbobenzoxy (Cbz) groups, followed by acid-mediated deprotection to yield free amines.

Formation of Pyrrolidin-3-amine Dihydrochloride

- The free pyrrolidin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in solvents such as methylene dichloride, ethanol, or methanol. Typical molar ratios of amine to acid range from 1:4 to 1:10, with reaction temperatures between 20 °C and 100 °C and reaction times of 3 to 8 hours.

- The dihydrochloride salt precipitates as a white solid, which can be filtered and dried to obtain yields around 70-95% depending on the exact procedure.

N-Substitution with 3-Ethylphenyl Group

- The N-substitution on pyrrolidin-3-amine to introduce the 3-ethylphenyl group is typically achieved via nucleophilic aromatic substitution or coupling reactions in polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Potassium carbonate (K2CO3) is commonly used as a base to facilitate the substitution reaction at elevated temperatures (around 75 °C) for 6 hours or longer.

- After reaction completion, the mixture is cooled, diluted with water, and extracted with dichloromethane (DCM). The organic layer is washed, dried, and concentrated. Purification is often done by flash chromatography using DCM/methanol/triethylamine mixtures.

Representative Experimental Data and Conditions

Analytical Characterization

- NMR Spectroscopy: ^1H NMR and ^13C NMR spectra confirm the structure, with characteristic multiplets for pyrrolidine ring protons and aromatic protons of the 3-ethylphenyl group.

- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows the molecular ion peak corresponding to the protonated molecule [M+H]^+ consistent with the expected molecular weight.

- Melting Point and Optical Rotation: Melting points are reported in the range of 236-240 °C for purified products, and optical rotation values confirm stereochemical integrity when chiral pyrrolidin-3-amine is used.

Advantages and Challenges in Preparation

- The preparation methods provide high yields with relatively mild reaction conditions, minimizing by-products and facilitating purification.

- The use of dihydrochloride salts improves compound stability and facilitates handling.

- Challenges include controlling stereochemistry if chiral pyrrolidin-3-amine is involved and ensuring complete substitution without side reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Properties

Below is a comparative analysis of structurally related compounds, focusing on molecular features, pharmacological activity, and physicochemical properties:

Key Differences and Implications

Dimethyl and methylene groups in dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride increase steric bulk, which may reduce receptor binding affinity compared to the ethylphenyl variant .

Pharmacological Activity :

- Cerestat, a guanidine-based analog, demonstrates potent NMDA receptor antagonism (IC50 = 36 nM) and neuroprotective effects in ischemic models . While the target compound lacks a guanidine moiety, its pyrrolidine core is common in CNS-active compounds, suggesting possible overlapping mechanisms.

Solubility and Stability :

- Dihydrochloride salts generally exhibit high aqueous solubility, as seen in Cerestat (100 mM in water) . The target compound likely shares this property, facilitating in vivo administration.

- Stability data for analogs (e.g., Cerestat’s 4-year stability at -20°C) underscore the importance of controlled storage for dihydrochloride salts .

Stereochemical Considerations

- Enantiomers like (R)- and (S)-pyrrolidin-3-amine dihydrochloride (similarity score = 1.00) highlight the role of chirality in biological activity . The target compound’s stereochemistry, if present, could significantly influence its pharmacological profile.

Biological Activity

N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, indicating the presence of two hydrochloride groups. The compound features a pyrrolidine ring substituted with an ethylphenyl group, which significantly influences its biological properties. The pyrrolidine structure enhances the compound's nucleophilicity and stability, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets involved remain an area of ongoing research, but preliminary studies suggest potential interactions with neurotransmitter systems and other critical biomolecules.

Biological Activities

Research indicates that compounds similar to this compound have been associated with several pharmacological effects, including:

- Anticholinergic Activity : Similar compounds have shown promise in treating conditions like Parkinson's disease by modulating cholinergic pathways.

- Cognitive Enhancement : Some derivatives exhibit potential as cognitive enhancers, suggesting applications in neurodegenerative disorders.

- Antidepressant Effects : There is evidence that related structures may possess antidepressant properties, impacting serotonin and dopamine systems.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other compounds:

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| Pyrrolidine | Cyclic amine | Basicity; used as a solvent | Simple structure; low molecular weight |

| Procyclidine | Pyrrolidine derivative | Anticholinergic; used in Parkinson's | Contains a piperidine ring |

| Aniracetam | Racetam derivative | Cognitive enhancer | Contains a pyrrolidine ring; no ethyl group |

| 1-(3-Ethylphenyl)piperazine | Piperazine derivative | Antidepressant activity | Piperazine instead of pyrrolidine |

The specific substitution pattern on the pyrrolidine ring in this compound may influence its biological activity compared to these similar compounds.

Future Directions

Given its promising biological activities, future research should focus on:

- In-depth Pharmacological Studies : To elucidate the precise mechanisms of action and therapeutic potential.

- Clinical Trials : To assess safety and efficacy in human populations.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's design for enhanced potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(3-ethylphenyl)pyrrolidin-3-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, coupling a substituted pyrrolidine precursor with 3-ethylphenyl groups under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or ethanol. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Q. How should researchers characterize the purity and identity of synthesized batches?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm).

- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 254 nm).

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Q. What are the primary biological activities associated with this compound?

- Methodological Answer : Preliminary pharmacological studies on structurally similar pyrrolidine derivatives suggest potential interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). Researchers should conduct radioligand binding assays using brain tissue homogenates or transfected cell lines to identify specific targets. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiles against related receptors are essential .

Advanced Research Questions

Q. How can enantiomeric purity impact biological activity, and what methods resolve stereochemical uncertainties?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities. Use chiral HPLC or capillary electrophoresis to separate (R)- and (S)-enantiomers. For activity comparisons, synthesize enantiopure batches via asymmetric catalysis (e.g., chiral auxiliaries or enzymes). Pharmacological assays must explicitly report enantiomer-specific effects to avoid data misinterpretation .

Q. How should researchers address contradictions in receptor binding assay data?

- Methodological Answer : Discrepancies may arise from batch variability, assay conditions (e.g., buffer pH, temperature), or off-target effects. Replicate studies under standardized protocols (e.g., uniform protein concentrations, ligand concentrations). Cross-validate with orthogonal methods like functional assays (cAMP accumulation, calcium flux) or computational docking simulations .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling steps.

- Solvent Optimization : Use high-boiling solvents (e.g., toluene) for reflux conditions or ionic liquids for improved solubility.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer : Systematically modify substituents (e.g., ethyl → fluoro or methoxy groups on the phenyl ring) and assess changes in activity. Use QSAR models to predict bioactivity based on electronic (Hammett constants) or steric (Taft parameters) properties. Validate predictions with in vitro assays and crystallography (if protein co-structures are available) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report confidence intervals for EC₅₀ values. For non-monotonic responses, consider biphasic models or outlier detection (Grubbs’ test). Normalize data to positive/negative controls to minimize plate-to-plate variability .

Q. How to validate computational docking predictions for target engagement?

- Methodological Answer : Compare docking scores (Glide, AutoDock) with mutagenesis data. For example, if a key residue (e.g., Asp113 in a GPCR) is predicted to hydrogen-bond with the pyrrolidine nitrogen, test binding affinity in mutant vs. wild-type receptors. MD simulations (>100 ns) can assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.